

Application Notes for YADainib, a Novel YADA Inhibitor in Cancer Research

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Compound of Interest

Compound Name: YADA

Cat. No.: B2618861

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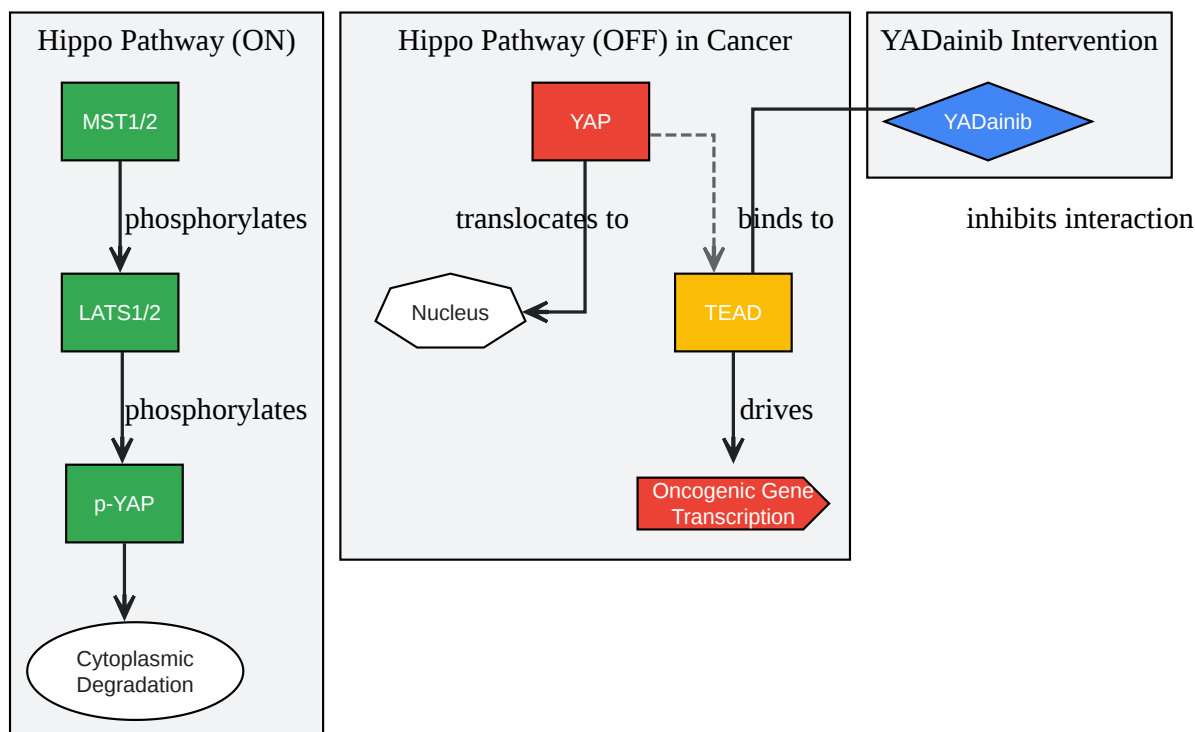
Introduction

YADainib is a potent and selective small molecule inhibitor targeting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and its paralog TAZ, is a common event in various human cancers.[1][2][3] Once in the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][4][5] **YADainib** disrupts the YAP-TEAD protein-protein interface, thereby inhibiting the oncogenic functions of YAP. These notes provide an overview of **YADainib** and its application in preclinical animal models of cancer.

Mechanism of Action

The Hippo signaling pathway, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation.[1][6] In many cancers with mutations in the Hippo pathway (e.g., NF2 mutations) or other upstream signals, this kinase cascade is inactive, resulting in unphosphorylated, active YAP/TAZ that translocate to the nucleus.[1][6] **YADainib** functions by directly binding to TEAD transcription factors in a way that prevents their interaction with YAP and TAZ. This disruption leads to the suppression of TEAD-dependent transcription of target genes like CTGF and CYR61, which are crucial for tumor growth and

survival.[1] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on YAP-TEAD signaling.[2]



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Figure 1: Mechanism of action of **YADainib** in the Hippo signaling pathway.

Data Presentation

In Vitro Activity of YADainib

YADainib demonstrates potent anti-proliferative activity in cancer cell lines with known Hippo pathway alterations, such as NF2 mutations.

Cell Line	Cancer Type	IC50 (nM)
NCI-H226	Malignant Mesothelioma	15
MSTO-211H	Malignant Mesothelioma	25
NCI-H2052	Malignant Mesothelioma	30
OVCAR-8	Ovarian Cancer	50
MCF7	Breast Cancer	1.6[7]

Table 1: In Vitro Cell Viability Inhibition by **YADainib**.

In Vivo Efficacy of **YADainib** in Xenograft Models

Oral administration of **YADainib** leads to significant tumor growth inhibition in various cancer xenograft models.

Animal Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition (%)
NCI-H226 Xenograft (Mouse)	Malignant Mesothelioma	30 mg/kg, PO, QD	>100 (regression)[7]
NCI-H226 Xenograft (Mouse)	Malignant Mesothelioma	100 mg/kg, PO, QD	>100 (regression)[7]
FGFR2-fusion PDX (Mouse)	Cholangiocarcinoma	50 mg/kg, PO, QD	Tumor growth arrest[8]
MSTO-211H Xenograft (Mouse)	Malignant Mesothelioma	100 mg/kg, PO, QD	95

Table 2: In Vivo Efficacy of **YADainib**.

Pharmacokinetic Profile of **YADainib** in Mice

YADainib exhibits favorable pharmacokinetic properties in mice following a single oral dose.

Parameter	Value (at 50 mg/kg, PO)
Tmax (h)	1-2[9]
Cmax (ng/mL)	1500
AUC (ng·h/mL)	9500
Half-life (h)	4.5

Table 3: Pharmacokinetic Parameters of **YADainib** in Mice.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **YADainib** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., NCI-H226, MSTO-211H)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **YADainib** stock solution (10 mM in DMSO)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C and 5% CO₂.

- Prepare a serial dilution of **YADainib** in complete growth medium. The final concentrations should range from 0.1 nM to 10 μ M. Include a DMSO-only vehicle control.
- Add 100 μ L of the diluted **YADainib** or vehicle control to the appropriate wells.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: In Vivo Xenograft Tumor Model Study

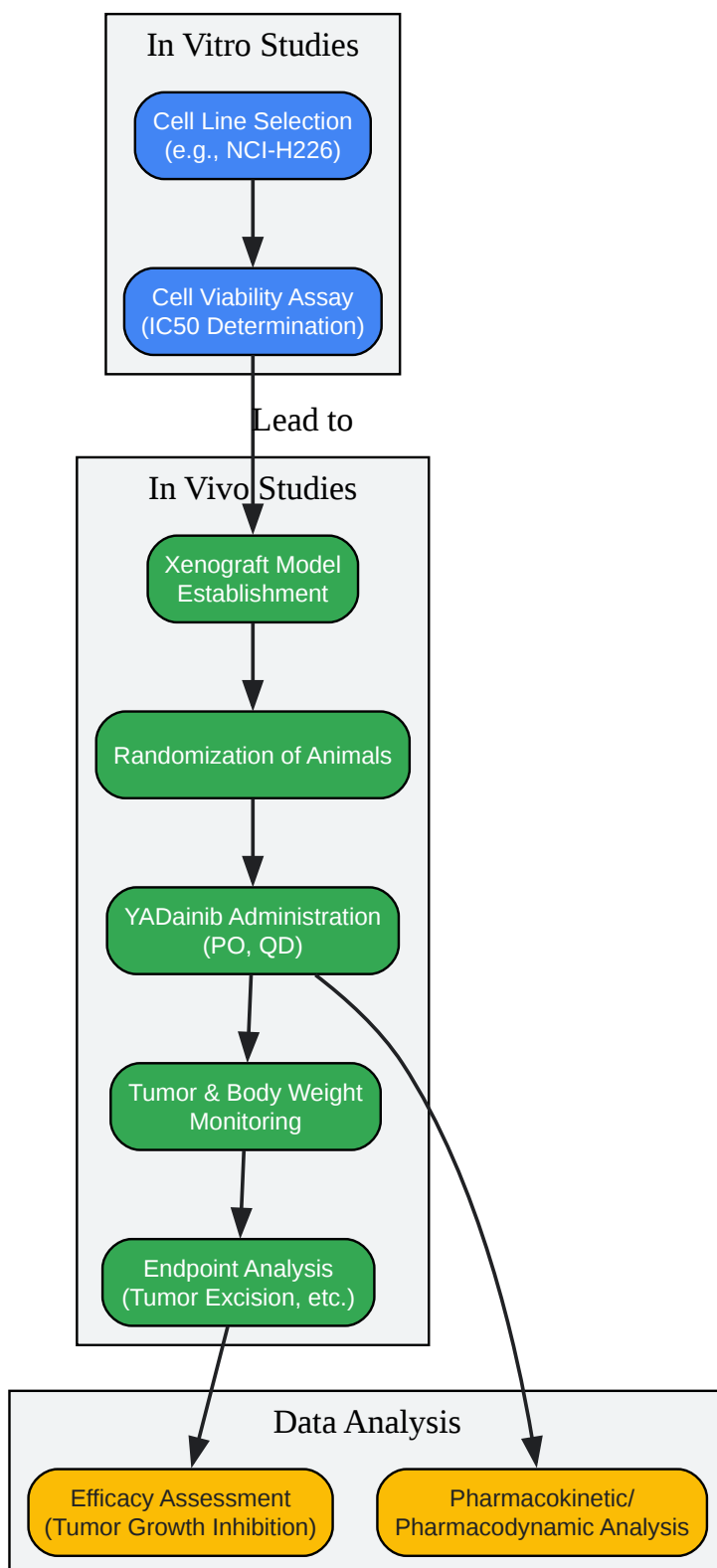
Objective: To evaluate the anti-tumor efficacy of **YADainib** in a mouse xenograft model.

Materials:

- Female athymic nude mice (4-6 weeks old)
- NCI-H226 cancer cells
- Matrigel
- **YADainib** formulation (e.g., in 0.5% methylcellulose)
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Procedure:

- Acclimatize mice for at least one week.
- Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer **YADainib** (e.g., 30 mg/kg) or vehicle control orally once daily (PO, QD).
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.



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Figure 2: Preclinical experimental workflow for evaluating YADainib.

Safety and Tolerability

In preclinical animal models, **YADainib** is generally well-tolerated at efficacious doses. No significant changes in body weight were observed in mice treated with up to 100 mg/kg daily.^[7] Standard toxicological studies should be performed to fully characterize the safety profile of **YADainib** before clinical evaluation.

Conclusion

YADainib is a promising anti-cancer agent that targets the YAP-TEAD interaction, a key node in the oncogenic Hippo pathway. It has demonstrated potent activity in both in vitro and in vivo models of cancers with Hippo pathway dysregulation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of **YADainib** in various preclinical cancer models.

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